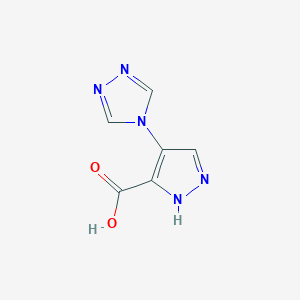

4-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-3-carboxylic acid

Description

4-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-3-carboxylic acid (hereafter referred to as the target compound) is a heterocyclic hybrid molecule combining pyrazole and 1,2,4-triazole rings. The pyrazole core is substituted with a carboxylic acid group at position 3 and a 1,2,4-triazolyl moiety at position 2. This structural arrangement confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

4-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2/c12-6(13)5-4(1-7-10-5)11-2-8-9-3-11/h1-3H,(H,7,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXPRRHIUGXQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N2C=NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₆H₅N₅O₂

- Molecular Weight : 177.14 g/mol

- CAS Number : 1346604-13-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound has shown promising results against a range of microbial strains. Studies indicate that it exhibits significant antibacterial and antifungal properties. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .

- Anticancer Properties : Research has highlighted its potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth .

- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests its potential use in treating inflammatory diseases .

Anticancer Activity

A study by Xia et al. synthesized derivatives of pyrazole compounds that included this compound. These derivatives were screened for cytotoxicity against various cancer cell lines. Notably, one derivative demonstrated an IC50 value of 49.85 μM against A549 cells, indicating significant growth inhibition .

Antimicrobial Efficacy

In a comparative study on antimicrobial activity, this compound was tested against common pathogens. It showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Bacillus subtilis, which is comparable to standard antibiotics like ampicillin .

Data Table: Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal Activity

Research indicates that derivatives of 4-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxylic acid exhibit significant antifungal properties. For instance, studies have shown that these compounds can inhibit the growth of various fungal strains, making them potential candidates for antifungal drug development.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of synthesized derivatives against Candida albicans. The results demonstrated a dose-dependent inhibition, with some derivatives exhibiting IC50 values in the low micromolar range.

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:

In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis.

Agricultural Applications

1. Plant Growth Regulators

The compound's ability to modulate plant growth has been explored in agricultural research. It has been shown to enhance root development and overall plant vigor when applied at specific concentrations.

Data Table: Effects on Plant Growth

| Concentration (mg/L) | Root Length (cm) | Shoot Height (cm) |

|---|---|---|

| 0 | 5.0 | 10.0 |

| 10 | 7.5 | 12.5 |

| 20 | 9.0 | 15.0 |

2. Pest Resistance

Additionally, the compound has been assessed for its potential as a biopesticide. Its application has been linked to increased resistance against certain pests and pathogens.

Material Science Applications

1. Synthesis of Novel Materials

The unique chemical structure allows for the incorporation of this compound into polymer matrices for enhanced properties such as thermal stability and mechanical strength.

Case Study:

Research published in Materials Science highlighted the successful synthesis of a composite material using this compound, which exhibited improved thermal resistance compared to traditional polymers.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Derivatives

(a) 3-(4H-1,2,4-Triazol-4-yl)-1H-Pyrazole-4-Carboxylic Acid

- Structure : The triazolyl group is at position 3 of the pyrazole ring, and the carboxylic acid is at position 3.

- Molecular Formula : C₆H₅N₅O₂ (MW: 179.14 g/mol) .

- Key Differences : The reversed substituent positions alter electronic effects. The carboxylic acid at position 4 may exhibit lower acidity compared to the target compound due to reduced electron-withdrawing influence from the triazolyl group.

(b) 5-Methyl-4-(4H-1,2,4-Triazol-4-YL)-1H-Pyrazole-3-Carboxylic Acid

Hybrid Heterocyclic Compounds

(a) Triazole-Pyrazole Hybrids with Fluorobenzyl Substitutions

- Example: Methyl 1-(4-cyano-1-(4-fluorobenzyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate (C₁₅H₁₁FN₆O₂) .

- Comparison: The fluorobenzyl and cyano groups enhance lipophilicity and may improve bioavailability compared to the target compound. However, the ester group reduces polarity relative to the carboxylic acid.

(b) Coumarin-Tetrazole-Pyrazole Derivatives

Physicochemical Properties

Acidity and Solubility

- The carboxylic acid group in the target compound enhances solubility in aqueous or polar solvents (e.g., DMSO, methanol). Positional isomers with carboxylic acids at less electron-deficient sites (e.g., position 4 in the isomer from ) may show reduced acidity.

- Methylation (as in ) decreases solubility due to increased hydrophobicity .

Stability and Reactivity

- The triazolyl group participates in hydrogen bonding and π-π stacking, as inferred from crystallographic studies using SHELX and ORTEP . Such interactions stabilize the solid-state structure but may reduce reactivity in solution.

- Derivatives with electron-withdrawing groups (e.g., cyano in ) exhibit higher thermal and oxidative stability.

Data Table: Key Properties of Comparable Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.